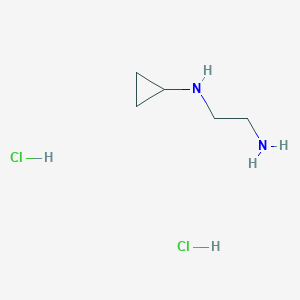

N1-Cyclopropyl-1,2-ethanediamine 2HCl

Description

Properties

IUPAC Name |

N'-cyclopropylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-3-4-7-5-1-2-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTCUTSOYQKVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-Cyclopropyl-1,2-ethanediamine 2HCl typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant . The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50 to 150°C and pressures between 5 to 25 MPa . The process results in the formation of N1-Cyclopropyl-1,2-ethanediamine, which is then converted to its dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve similar hydrogenation processes but on a larger scale. The use of ion exchange resins and stabilizing agents helps to improve the efficiency and purity of the final product . The process is optimized to ensure high yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in substitution reactions where the cyclopropyl group or the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N1-Cyclopropyl-1,2-ethanediamine 2HCl serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as amination and cross-coupling techniques.

- Catalyst Development : This compound has been explored as a ligand in catalysis, particularly in palladium-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, enhancing catalytic activity and selectivity .

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities. It has been studied for its role as an enzyme inhibitor and its interaction with various receptors, which may lead to therapeutic applications .

- Drug Development : The compound shows promise in the development of new pharmaceuticals targeting specific biological pathways. Its ability to modulate receptor activity suggests potential use in treating diseases related to neurotransmitter imbalances.

Medicine

- Therapeutic Applications : Ongoing studies are investigating the therapeutic potential of this compound in treating conditions such as depression and anxiety disorders due to its interaction with serotonin receptors .

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: Catalytic Reactions

In a study examining palladium-catalyzed cross-coupling reactions, this compound was used as a ligand. The results indicated that the compound significantly enhanced reaction yields compared to traditional ligands, demonstrating its effectiveness in catalysis .

Case Study 2: Biological Assays

A series of biological assays were conducted to evaluate the enzyme inhibition properties of this compound. The compound showed promising results against specific targets involved in metabolic pathways, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-1,2-ethanediamine 2HCl involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Molecular dynamics simulations have shown that the compound can adsorb onto surfaces, influencing its activity and stability .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Cyclopropylethane-1,2-diamine dihydrochloride

- Synonyms: N1-Cyclopropyl-1,2-ethanediamine 2HCl, 1-Cyclopropylethane-1,2-diamine 2HCl .

- CAS Number : 2259883-78-6

- Molecular Formula : C₅H₁₃Cl₂N₂

- Molecular Weight : 136.62 g/mol .

Key Properties :

this compound (referred to as F8·2HCl in preclinical studies) is a dihydrochloride salt synthesized to address poor water solubility of its parent compound (F8). Salt formation increased water solubility by >50×, enhancing bioavailability and antitumor efficacy. Pharmacokinetic improvements included higher plasma exposure, prolonged half-life, and increased Tmax .

Mechanism of Action :

F8·2HCl exerts pro-apoptotic effects by modulating cell cycle and apoptosis-related proteins:

- Downregulation : CDK2 (cell cycle progression), KI-67 (proliferation marker).

- Upregulation : Cleaved Caspase-3 (apoptosis), E-cadherin (tumor suppression) .

Comparative Analysis with Structurally Similar Compounds

N1-[(3-Bromophenyl)methyl]-N1-ethyl-1,2-ethanediamine dihydrochloride (C8 dihydrochloride)

- Molecular Formula : C₁₁H₁₇BrN₂·2HCl

- Molecular Weight : 330.09 g/mol .

- Key Differences: Substituent: A bulky 3-bromobenzyl group replaces the cyclopropyl moiety. Application: Acts as an NMDAR/TRPM4 interface inhibitor, distinct from F8·2HCl’s antitumor focus. Solubility: No direct solubility data reported, but bulkier groups typically reduce aqueous solubility compared to cyclopropyl .

N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine

Peptide-Based Dichloride Salts (e.g., Z-(D)-Arg-Gly-Arg-pNA, 2HCl)

- Molecular Weight : 714.60 g/mol (with 2HCl) .

- Key Differences: Structure: Peptide backbone with paranitroaniline (pNA) chromophore. Application: Used as chromogenic substrates for enzyme activity assays, contrasting with F8·2HCl’s therapeutic role.

Tabulated Comparison of Key Parameters

Discussion: Structural Impact on Properties and Efficacy

- Cyclopropyl Group : In F8·2HCl, the cyclopropyl moiety balances lipophilicity and steric hindrance, optimizing solubility and target engagement .

- Bulky Substituents : Compounds like C8 dihydrochloride show reduced solubility due to larger aromatic groups, limiting bioavailability despite high purity .

- Salt Formation : Dichloride salts (e.g., F8·2HCl) universally improve solubility vs. free bases, but therapeutic outcomes depend on substituent-specific interactions .

Biological Activity

N1-Cyclopropyl-1,2-ethanediamine 2HCl is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its effects on cellular mechanisms, pharmacological properties, and toxicological assessments.

Chemical Structure and Properties

This compound is derived from the ethylenediamine framework, which is known for its ability to interact with biological systems. The cyclopropyl group adds unique steric and electronic properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN·2HCl |

| Molecular Weight | 165.06 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in water |

The biological activity of this compound has been studied primarily in the context of its interaction with various receptors and enzymes:

- Histamine Release Inhibition : In vitro studies have shown that related compounds can inhibit mast cell degranulation and histamine release, which suggests a potential role in managing allergic responses .

- Calcium Sensing Receptor Modulation : Similar compounds have been evaluated for their ability to modulate the calcium sensing receptor (CaSR), which plays a crucial role in various physiological processes including calcium homeostasis and cellular signaling pathways .

- Antiproliferative Activity : Research indicates that derivatives of ethylenediamine exhibit antiproliferative effects against certain cancer cell lines, hinting at potential applications in oncology .

Study on Histamine Release

A significant study investigated the effects of ethylenediamine derivatives on mast cell degranulation. The results indicated that specific modifications at the N1 position could enhance inhibitory activity against histamine release:

- Compound 5k showed an IC50 value of for mast cell degranulation.

- Protective effects against histamine-induced bronchospasm were observed with a protective effect percentage of .

Toxicological Assessment

Toxicological studies have highlighted the safety profile and potential risks associated with this compound:

- Acute Toxicity : The compound is classified under acute toxicity category 4, indicating it is harmful if swallowed. In animal studies, dermal exposure resulted in significant skin damage and systemic toxicity .

- Metabolism Studies : In Fischer 344 rats dosed with ethylenediamine derivatives, approximately of administered radioactivity was recovered in urine within 24 hours, indicating rapid metabolism and excretion .

Q & A

Q. What experimental strategies can be employed to optimize the solubility of N1-Cyclopropyl-1,2-ethanediamine 2HCl for in vitro assays?

- Methodological Answer: Solubility optimization should begin with testing polar solvents like DMSO or ethanol, as seen in structurally similar compounds (e.g., Flunarizine 2HCl dissolves in ethanol ≥2.21 mg/mL and DMSO ≥20.65 mg/mL under sonication). Pre-warm solvents to 37°C and use vortexing or ultrasonication to enhance dissolution. For long-term stability, prepare stock solutions at 5–10 mM in DMSO and store aliquots at -20°C to avoid freeze-thaw cycles. Solvent compatibility with downstream assays (e.g., cell viability tests) must be validated to exclude solvent-induced artifacts .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer: Use HPLC (≥95% purity threshold) and mass spectrometry for chemical validation. Short-term stability can be assessed by exposing the compound to temperatures ranging from 4°C to 25°C for 1–2 weeks, followed by HPLC reanalysis. Long-term stability requires storage at -20°C with periodic checks (e.g., every 3 months) for degradation products. Refer to pharmacopeial standards for hygroscopic compounds, such as N-(1-naphthyl)ethylenediamine dihydrochloride, which remains stable when stored desiccated .

Advanced Research Questions

Q. How can researchers differentiate between direct cytotoxic effects and autophagy induction by this compound in cancer models?

- Methodological Answer: Combine autophagy inhibitors (e.g., 3-methyladenine or chloroquine) with the compound in dose-response assays. Use Western blotting to monitor autophagy markers (LC3-II, p62) and apoptosis markers (cleaved caspase-3). Flow cytometry with Annexin V/PI staining can quantify apoptotic vs. autophagic cell death. For example, Lomerizine 2HCl’s anticancer effects were amplified by autophagy inhibition, suggesting a similar experimental design for mechanistic studies .

Q. What approaches are recommended to resolve contradictory IC₅₀ values across cell lines for this compound?

- Methodological Answer: Systematically evaluate variables such as:

- Cell-specific factors: Genetic mutations (e.g., PI3K/AKT pathway status), efflux pump expression (e.g., P-glycoprotein).

- Assay conditions: Serum concentration, incubation time, and metabolic activity (use lactate dehydrogenase assays to rule out cytotoxicity confounding).

- Pharmacokinetic variability: Measure intracellular drug concentrations via LC-MS/MS. Cross-validate findings using isogenic cell lines or siRNA knockdown models to isolate critical pathways .

Q. How can salt formation (e.g., 2HCl) improve the drug-like properties of N1-Cyclopropyl-1,2-ethanediamine, and what assays validate these improvements?

- Methodological Answer: Salt forms enhance solubility and bioavailability, as demonstrated by F8·2HCl, which showed improved water solubility and in vivo efficacy (70.1% tumor growth inhibition at 75 mg/kg). Validate via:

- Solubility assays: Compare free base vs. salt in aqueous buffers.

- Pharmacokinetic profiling: Measure plasma half-life, Cmax, and AUC in rodent models.

- In vivo efficacy: Use xenograft models (e.g., HGC-27 gastric cancer) with immunohistochemical analysis of biomarkers (CDK2, E-cadherin) to confirm target engagement .

Q. What experimental designs are suitable for investigating off-target effects of this compound in kinase inhibition studies?

- Methodological Answer: Employ kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Combine this with transcriptomics (RNA-seq) to detect pathway dysregulation. For functional validation, use CRISPR-Cas9 knockout models of suspected off-target kinases. Dose-response studies in primary cells (e.g., cardiomyocytes or hepatocytes) can assess tissue-specific toxicity, as seen in Trientine 2HCl’s clinical safety assessments .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in this compound’s modulation of the PI3K/AKT/mTOR pathway?

- Methodological Answer: Perform time-course experiments to capture dynamic pathway activation (e.g., phosphorylated AKT via ELISA). Use phosphoproteomics to identify compensatory pathways (e.g., ERK or JNK activation). Cross-correlate with functional assays like glucose uptake (PI3K-dependent) or cell cycle arrest (mTORC1-dependent). Contradictions may arise from cell-type-specific feedback mechanisms, requiring isoform-selective inhibitors (e.g., BEZ235 for PI3K/mTOR) for clarification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.